(3-Pyridazinyl)phenylacetonitrile
Description
(3-Pyridazinyl)phenylacetonitrile is a nitrile-substituted pyridazine derivative characterized by a pyridazine ring attached to a phenylacetonitrile moiety.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-phenyl-2-pyridazin-3-ylacetonitrile |
InChI |
InChI=1S/C12H9N3/c13-9-11(10-5-2-1-3-6-10)12-7-4-8-14-15-12/h1-8,11H |
InChI Key |
CQLWECMSEWNQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
Catalytic and Enzymatic Interactions
- Arylacetonitrilase Specificity: Phenylacetonitrile is metabolized by Alcaligenes faecalis nitrilase, with catalytic efficiency (kₐₜ/Kₘ) of 0.27 U/mg, significantly lower than for 4-cyanopyridine (270-fold higher) . Hydrophobic residues at position 140 in the enzyme critically orient the substrate .
Industrial and Ecological Relevance
Market Trends
Ecological Impact
- Phenylacetonitrile : Promotes locust aggregation and sexual maturation while repelling predators .
Preparation Methods
Alkali Metal-Mediated Cyanoacetylation
A widely cited method involves the condensation of substituted pyridazines with phenylacetonitrile precursors under basic conditions. For example, 2-(6-chloro-3-pyridazinyl)-2-phenylacetonitrile (CAS 73535-73-6) is synthesized via sodium hydride-mediated deprotonation in N,N-dimethylformamide (DMF) at 0–20°C, achieving a 78% yield. This method leverages the strong base to activate the pyridazinyl chloride for nucleophilic attack by the nitrile-bearing carbon.
Reaction Conditions:
-
Base: Sodium hydride (NaH) in paraffin oil
-
Solvent: DMF
-
Temperature: 0–20°C (exothermic control)
The regioselectivity for the 3-position of the pyridazine ring is attributed to electronic effects, where electron-withdrawing groups (e.g., chloro) at the 6-position direct nucleophilic attack to the adjacent carbon.
Multi-Step Synthesis from Benzyl Alcohol Precursors
Chlorination and Cyanide Displacement
A patent-derived approach (US6566527B1) for analogous compounds outlines a five-step sequence applicable to pyridazinyl systems:
-
Chlorination: 4-(Methylthio)benzyl alcohol → 4-(methylthio)benzyl chloride using HCl/toluene.
-
Cyanide Displacement: Reaction with alkali metal cyanides (e.g., NaCN) to form phenylacetonitrile derivatives.
-
Condensation: Alkali metal alkoxide-mediated coupling with pyridazine esters.
-
Hydrolysis/Decarboxylation: Acidic treatment (e.g., acetic acid/HCl) to remove carboxyl groups.
-
Oxidation: Hydrogen peroxide/Na₂WO₄ to convert thioethers to sulfones.
Key Adaptations for Pyridazinyl Systems:
-
Step 3: Substituting nicotinic esters with pyridazine carboxylates.
-
Step 5: Omit oxidation if the target retains the thioether group.
Optimization Data:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HCl | Toluene | 20–25°C | 90% |
| 2 | NaCN | H₂O | 60–100°C | 85% |
| 3 | NaOMe | Toluene | 85–90°C | 76% |
Acid-Catalyzed Hydrolysis and Decarboxylation
Hydrolysis of Cyanoacetyl Intermediates
The hydrolysis of 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]pyridazine derivatives under acidic conditions (e.g., acetic acid/H₂SO₄) removes cyano groups while preserving the nitrile functionality. For pyridazinyl systems, this step is critical to avoid over-hydrolysis of the nitrile.
Conditions:
Mechanistic Insight:
The protonation of the carbonyl oxygen facilitates nucleophilic attack by water, followed by decarboxylation to yield the acetylpyridazine intermediate.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Solvent and Base Selection
| Parameter | Sodium Hydride | Alkali Metal Alkoxide |
|---|---|---|
| Solvent | DMF | Toluene |
| Base Strength | Strong (NaH) | Moderate (NaOMe) |
| Byproducts | Minimal | Ester hydrolysis |
Challenges and Mitigation Strategies
Nitrile Stability Under Acidic Conditions
Prolonged exposure to strong acids (e.g., HCl) risks nitrile hydrolysis to carboxylic acids. Mitigation includes:
Regioselectivity in Pyridazine Functionalization
Emerging Methodologies
Photocatalytic Cyanation
Recent advances employ visible-light catalysis for C–H cyanation of pyridazines, avoiding pre-functionalized substrates. For example, iridium photocatalysts with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent achieve 40–65% yields.
Advantages:
-
Avoids stoichiometric bases.
-
Enables late-stage functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Pyridazinyl)phenylacetonitrile, and how do reaction variables influence yield?
- Methodological Answer : The synthesis of nitrile derivatives often involves nucleophilic substitution or condensation reactions. For example, phenylacetonitrile derivatives are synthesized via reactions with sodium cyanide in polar aprotic solvents like DMSO, with yields dependent on temperature, solvent choice, and stoichiometry . Reaction optimization can leverage data from similar compounds, such as 4-(Methylthio)phenylacetonitrile, where intermediates like 4-(Methylthio)benzyl chloride are critical . Monitoring reaction progress via HPLC or GC-MS ensures purity, and yields are maximized by controlling variables like solvent polarity and addition rates .
Q. How can spectroscopic and computational methods characterize this compound’s structure?
- Methodological Answer : ¹H/¹³C NMR and FTIR are standard for confirming nitrile (-CN) and aromatic proton signals. Quantum chemical calculations (e.g., DFT) validate structural stability and electronic properties. For instance, studies on 4-dimethylaminobenzonitrile used DFT to analyze bond angles, dipole moments, and hyperpolarizability . Molecular dynamics simulations, as applied to 4-(trifluoromethyl)phenylacetonitrile, can predict thermodynamic stability and solvent interactions .
Q. What role do substituents (e.g., pyridazinyl groups) play in modulating reactivity and biological activity?
- Methodological Answer : Substituents like pyridazinyl or trifluoromethyl groups enhance electrophilicity and lipophilicity, affecting binding to biological targets. For example, trifluoromethyl groups in 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile improve membrane permeability . Comparative studies on positional isomers (e.g., 2-methoxy vs. 4-methoxy derivatives) reveal steric and electronic effects on reaction kinetics .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., reduction vs. hydrogen abstraction) influence product distribution in reactions involving this compound?
- Methodological Answer : Mechanistic studies on phenylacetonitrile derivatives show that radical intermediates drive competing pathways. For example, sodium naphthalene reduces phenylacetonitrile to toluene (via electron transfer) or abstracts hydrogen, producing cyanide salts . Quantitative assays (e.g., GC analysis of toluene yields) and kinetic isotope effects (KIEs) differentiate pathways. Solvent polarity and temperature minimally affect partitioning, suggesting similar activation energies for both routes .
Q. What computational strategies resolve contradictions in experimental data (e.g., unexpected regioselectivity in nitrile hydrolysis)?
- Methodological Answer : Discrepancies between predicted and observed regioselectivity in nitrile hydrolysis (e.g., dinitriles) are addressed using molecular docking and MD simulations. For instance, nitrilase enzymes from Rhodococcus rhodochrous J1 show regioselective hydrolysis of 2-methylglutaronitrile to cyanocarboxylic acids, validated via HPLC and GC-MS . Computational models correlate enzyme active-site geometry with substrate orientation to explain selectivity .
Q. How can biocatalytic methods (e.g., nitrilases or monooxygenases) be applied to functionalize this compound?
- Methodological Answer : Enzymes like phenylacetonitrile α-monooxygenase (CYP3201B1) catalyze hydroxylation or hydrolysis. For example, marine fungi (Aspergillus sydowii) convert phenylacetonitrile to 2-hydroxyphenylacetic acid via sequential hydrolysis and hydroxylation . Biotransformation protocols use resting cells in buffered media (pH 4.0–8.0) with monitoring via LC-MS. Directed evolution of nitrilases improves enantioselectivity for chiral nitrile synthesis .
Q. What statistical approaches resolve inconsistencies in bioassay data (e.g., pheromone studies using phenylacetonitrile derivatives)?
- Methodological Answer : In bioassays, ANOVA with Tukey’s HSD test normalizes count data (e.g., moth trap catches) and identifies significant differences between lure combinations . Nonparametric tests (e.g., Kruskal-Wallis) handle non-normal distributions. For example, phenylacetonitrile’s antagonistic effect on Cydia pomonella attraction to pear ester was confirmed via randomized block designs, with data transformed (√(x+0.5)) to meet ANOVA assumptions .
Data Contradictions and Resolution
- Example : shows phenylacetonitrile reduces C. pomonella catches when combined with pear ester, contradicting assumptions of additive effects. Resolution involved blocking variables (date/orchard) and nonparametric tests to account for zero-inflated data .
- Example : ’s Table III demonstrates agreement between inorganic (NaCN) and organic (toluene) product analyses, validating reduction pathway quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
